VU 0155041 sodium salt is a chemical compound being studied for its potential therapeutic applications. Research suggests it acts as a modulator of metabotropic glutamate receptor 4 (mGlu4) []. Here's a breakdown of its key scientific research aspects:
VU 0155041 sodium salt functions as a positive allosteric modulator (PAM) or allosteric agonist at mGlu4 receptors []. This means it binds to a site on the receptor protein distinct from the glutamate binding site, enhancing the receptor's response to glutamate, a major excitatory neurotransmitter in the brain []. Studies have shown VU 0155041 sodium salt to be potent, with an EC50 (concentration required for half-maximal effect) of 798 nM and 693 nM at human and rat mGlu4 receptors, respectively [].
Research on VU 0155041 sodium salt is focused on its potential benefits in neurological disorders, particularly Parkinson's disease []. Studies in animal models suggest it may be active in improving symptoms associated with Parkinson's disease following intracerebroventricular (ICV) administration []. However, further research is needed to determine its efficacy and safety in humans.
Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxylate group and a dichlorophenyl group. This compound belongs to the class of carboxylic acid derivatives and is notable for its potential applications in pharmaceuticals and biochemistry. The presence of the dichlorophenyl moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is primarily linked to its ability to interact with various biological targets. Research indicates that similar compounds have demonstrated:
The synthesis of sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate typically involves several steps:
Sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has several potential applications:
Interaction studies involving sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Sodium Cyclohexanecarboxylate | C₇H₁₁NaO₂ | Simple carboxylic acid derivative; lacks additional functional groups. |
4-Aminocyclohexane-1-carboxylic Acid | C₇H₁₃NO₂ | Contains an amino group; used in peptide synthesis. |
3-(4-Chlorophenyl)propanoic Acid | C₉H₉ClO₂ | Aromatic substitution differs; used in anti-inflammatory drugs. |
The presence of both the dichlorophenyl and carbamoyl groups in sodium (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate distinguishes it from these compounds by potentially enhancing its biological activity and specificity toward certain targets.
This compound's unique combination of structural features positions it as a promising candidate for further research and development in medicinal chemistry.